molecular formula MgO B10798912 Magnesium Oxide CAS No. 146024-97-7

Magnesium Oxide

Cat. No.: B10798912
CAS No.: 146024-97-7
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Description

Magnesium Oxide (MgO) is an inorganic compound valued in research for its high thermal stability, biocompatibility, and versatile chemical properties. It serves as a crucial material in developing refractory ceramics and as a model system for studying vibrational properties of crystals due to its simple crystal structure . In biomedical and life sciences research, this compound nanoparticles are of significant interest due to their excellent biocompatibility, stability, and non-toxic nature . Studies focus on their antimicrobial mechanisms, which include physical disruption of bacterial cell membranes and induction of oxidative stress via reactive oxygen species (ROS) . Additional research applications explore their potential antioxidant, anticancer, and antidiabetic properties, as well as their use in tissue engineering, bioimaging, and drug delivery systems . In environmental science, MgO is investigated as a sorbent for capturing carbon dioxide from emissions and for heavy metal stabilization in wastewater and soil remediation due to its acid-buffering capacity . As a catalyst or catalyst support, it is used in various chemical reactions and is a component in the production of Portland cement and Sorel cement . This compound is also a precursor in nanomaterial research, synthesized through methods such as sol-gel, co-precipitation, and green synthesis to create nanoparticles, nanorods, and nanosheets for advanced applications . This product is intended for research and further manufacturing purposes. It is strictly For Research Use Only and is not intended for direct human use as a supplement, antacid, or laxative.

Properties

IUPAC Name

oxomagnesium
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InChI

InChI=1S/Mg.O
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InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N
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Canonical SMILES

O=[Mg]
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Molecular Formula

MgO
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Molecular Weight

40.305 g/mol
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Physical Description

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml, Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH], Solid, HYGROSCOPIC FINE WHITE POWDER., Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]
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Boiling Point

6512 °F at 760 mmHg (NIOSH, 2023), 3,600 °C, 3600 °C, 6512 °F
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Solubility

0.009 % at 86 °F (NIOSH, 2023), Practically insoluble in water. Insoluble in ethanol, Soluble in acids and ammonium salt solutions, Insoluble in ethanol, In water, 86 mg/L at 30 °C, Solubility in water: poor, (86 °F): 0.009%
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Density

3.58 (NIOSH, 2023) - Denser than water; will sink, 3.6 g/cu cm, Relative density (water = 1): 3.6, 3.58
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

TRACE IMPURITIES: NaCl, KCl, NaF
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Color/Form

White, very fine powder, White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate, Colorless, transparent cubic crystals

CAS No.

1309-48-4, 146024-95-5, 146024-97-7, 148075-95-0, 148075-92-7, 1317-74-4, 146024-94-4
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Melting Point

5072 °F (NIOSH, 2023), 2825 °C, 2800 °C, 5072 °F
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Preparation Methods

Key Parameters

  • Precursor Concentration : Higher Mg²⁺ concentrations (≥0.5 M) promote agglomeration, increasing average particle size from 15 nm to 65 nm.

  • Calcination Temperature : Crystallite size escalates from 12 nm to 48 nm as temperature rises from 400°C to 800°C, correlating with a 70% reduction in specific surface area (SSA).

  • Additives : Citric acid as a chelating agent reduces particle size dispersion by 40% compared to surfactant-free systems.

Hydrothermal and Microwave-Assisted Methods

Hydrothermal synthesis leverages pressurized aqueous environments to achieve crystalline MgO at lower temperatures. Using Mg(NO₃)₂·6H₂O and urea at 180°C for 10 hours, researchers synthesized mesoporous MgO nanowires with an SSA of 98 m²/g. Microwave irradiation accelerates nucleation; Mg(CH₃COO)₂·4H₂O treated at 850 W for 15 minutes produced hexagonal nanosheets (thickness: 10–15 nm) with 95% photodegradation efficiency for methyl orange.

Comparative Performance

MethodCrystallite Size (nm)SSA (m²/g)Reaction Time
Conventional32 ± 54524 hours
Microwave18 ± 37215 minutes

Microwave-derived MgO exhibits narrower pore size distributions (2–5 nm vs. 5–20 nm in hydrothermal samples), enhancing catalytic activity in cross-aldol condensations.

Green Synthesis Using Biological Templates

Eco-friendly routes employing plant extracts have gained prominence. Hyphaene thebaica fruit extract facilitated the synthesis of quasi-spherical MgO NPs (20–60 nm) via Mg²⁺ complexation with polyphenols, followed by calcination at 550°C. Similarly, Kappaphycus alvarezii (red algae) extract produced nanoflakes with a bandgap of 4.71 eV, achieving 98% methylene blue degradation under visible light.

Mechanistic Insights

  • Phytochemical Role : Flavonoids and terpenoids act as capping agents, restricting particle growth to <50 nm while imparting colloidal stability.

  • Thermal Decomposition : Organic templates carbonize above 400°C, leaving residual carbon (≤2 wt.%) that enhances electrical conductivity in MgO/C composites.

Thermal Decomposition of Precursors

Industrial-scale MgO production often relies on calcining magnesium salts. Magnesite (MgCO₃) decomposition at 600–900°C yields reactive MgO (SSA: 30–50 m²/g), whereas higher temperatures (>1000°C) produce dead-burned MgO (SSA <10 m²/g) for refractory applications. A breakthrough in steam calcination reduced MgCO₃ decomposition temperatures by 150°C, achieving 99% conversion at 600°C with a 15% energy saving.

Magnesium Chloride Hexahydrate Pyrolysis

Dehydration of MgCl₂·6H₂O proceeds through three stages:

  • Dehydration (25–200°C): Loss of adsorbed and crystalline water.

  • Hydrolysis (200–400°C): Formation of Mg(OH)Cl intermediates.

  • Pyrolysis (>400°C): Conversion to MgO via:

    Mg(OH)ClMgO+HCl[3][12]\text{Mg(OH)Cl} \rightarrow \text{MgO} + \text{HCl} \uparrow \quad

Calcination at 580°C for 6 hours increases crystallite size from 18 nm to 42 nm, reducing SSA from 7.29 m²/g to 2.97 m²/g.

Advanced Industrial Processes

Patent EP0384603B1 details a low-temperature (500–900°C) method using alkoxysilane-modified Mg(OH)₂ precursors to produce hydrolysis-resistant MgO. The protocol involves:

  • Spray-drying Mg(OH)₂ slurries with polyethylene wax.

  • Firing at 700°C to form spherical particles (diameter: 22 µm).

  • Surface treatment with Si(OCH₃)₄ to create a protective SiO₂ layer.

This method achieves a bulk density of 1.2 g/cm³, making it suitable for resin composites in electronics.

Comparative Analysis of Synthesis Routes

MethodAvg. Particle SizeSSA (m²/g)Energy Use (kWh/kg)Scalability
Sol-Gel25 nm45–7212.5Lab-scale
Hydrothermal50 nm988.7Pilot-scale
Green Synthesis40 nm55–605.2Small-batch
Steam Calcination100 nm49.63.8Industrial

Steam calcination emerges as the most sustainable method, reducing CO₂ emissions by 1.09 kg/kg MgO through integrated carbon capture .

Chemical Reactions Analysis

Hydration with Water

MgO reacts with water to form magnesium hydroxide, though kinetics depend on temperature and particle morphology:

MgO(s)+H2O(l)Mg(OH)2(s)(pH-dependent)\text{MgO}_{(s)} + \text{H}_2\text{O}_{(l)} \rightarrow \text{Mg(OH)}_{2(s)} \quad (\text{pH-dependent})

PropertyMgOMg(OH)₂
Solubility in water Insoluble0.009 g/100 mL
Reversibility Yes (upon heating)No
Reaction rate Slower at >1,500°C calcination

Hydration is critical in cement formulations, where MgO’s reactivity influences setting times .

Carbonation with CO₂

MgO sequesters CO₂ via carbonation, forming stable carbonates. This reaction is pivotal for carbon capture technologies:

MgO(s)+CO2(g)MgCO3(s)\text{MgO}_{(s)} + \text{CO}_{2(g)} \rightarrow \text{MgCO}_{3(s)}

Mechanistic insights (DFT simulations) :

  • Energy barrier : 0.235 eV for CO₂ chemisorption on MgO clusters.

  • Inhibitors : Hydrated layers on MgO surfaces reduce CO₂ diffusion, causing an “armoring effect” .

Kinetic comparison:

Reaction PathwayActivation Energy (eV)Rate Limiting Step
Direct carbonation 0.235CO₂ adsorption on MgO surface
Hydration → Carbonation 0.245 (hydration)OH⁻ layer formation

Carbonation efficiency improves with nanostructured MgO or additives to bypass surface passivation .

With Acids

MgO neutralizes acids, forming corresponding salts and water:
MgO(s)+2HCl(aq)MgCl2(aq)+H2O(l)\text{MgO}_{(s)} + 2\text{HCl}_{(aq)} \rightarrow \text{MgCl}_{2(aq)} + \text{H}_2\text{O}_{(l)}
Reactivity is rapid under ambient conditions due to MgO’s basic nature .

With Bases

MgO reacts with strong bases (e.g., NaOH) under heat, though such interactions are less common:
MgO(s)+2NaOH(aq)ΔNa2MgO2(aq)+H2O(l)\text{MgO}_{(s)} + 2\text{NaOH}_{(aq)} \xrightarrow{\Delta} \text{Na}_2\text{MgO}_{2(aq)} + \text{H}_2\text{O}_{(l)}

High-Temperature Redox Reactions

At elevated temperatures, MgO participates in carbothermal reduction:
MgO(s)+C(s)>2,000CMg(g)+CO(g)\text{MgO}_{(s)} + \text{C}_{(s)} \xrightarrow{>2,000^\circ \text{C}} \text{Mg}_{(g)} + \text{CO}_{(g)}
This process is energy-intensive but crucial for magnesium metal production .

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery and Therapeutic Uses

Magnesium oxide nanoparticles have gained attention for their potential in drug delivery systems due to their biocompatibility and non-toxic nature. Recent studies have shown that these nanoparticles can be utilized for therapeutic applications such as:

  • Bone Regeneration : MgO nanoparticles promote bone healing and regeneration, making them suitable for orthopedic applications. They enhance osteogenic differentiation and support angiogenesis in tissue engineering .
  • Chronic Constipation Treatment : A randomized controlled trial demonstrated that this compound effectively improved defecation status in patients with chronic constipation, showcasing its therapeutic benefits .

1.2 Antibacterial and Anticancer Properties

MgO nanoparticles exhibit significant antibacterial and anticancer activities. Their high surface area and reactivity make them effective against various pathogens and cancer cells. They are being explored for use in:

  • Biosensors : MgO nanoparticles are incorporated into biosensors for detecting bacterial infections and monitoring cancer treatment responses .
  • Wound Healing : Their properties aid in promoting wound healing by reducing inflammation and enhancing tissue regeneration .

Industrial Applications

2.1 Construction Industry

This compound is widely used in the construction sector as a key additive due to its expansive properties when mixed with cement. This application helps mitigate shrinkage in concrete, making it ideal for:

  • High-Performance Concrete : Used in bridge decks, industrial flooring, and precast elements where durability is crucial .
  • Fireproof Materials : MgO boards are employed for their fire-resistant properties, making them suitable for various structural applications .

2.2 Environmental Management

In environmental applications, this compound plays a critical role in:

  • Water Treatment : MgO is utilized to neutralize acidic wastewater and improve water quality through its buffering capacity .
  • Flue Gas Desulfurization : It is used to reduce sulfur dioxide emissions from industrial processes, contributing to air pollution control .

Agricultural Applications

This compound serves as an essential nutrient in agriculture, particularly for:

  • Soil Health : It corrects magnesium deficiencies in soil, which is vital for plant growth and photosynthesis. This enhances crop yield and quality .
  • Fertilizers : MgO is included in fertilizers to ensure balanced soil chemistry, promoting sustainable agricultural practices .

Summary of Key Findings

The following table summarizes the diverse applications of this compound across different sectors:

Application AreaSpecific UsesBenefits
BiomedicalDrug delivery, antibacterial agents, bone regenerationBiocompatibility, enhanced healing
IndustrialConstruction materials, water treatment, flue gas controlDurability, environmental protection
AgriculturalSoil amendment, fertilizersImproved crop yield and soil health

Case Study 1: Bone Tissue Engineering

A study demonstrated that this compound membranes significantly enhanced vascular endothelial growth factor production in vitro, promoting angiogenesis and improving diabetic wound healing outcomes in rat models .

Case Study 2: Water Treatment Efficacy

Research indicated that this compound effectively neutralizes acidic industrial wastewater, outperforming traditional methods by stabilizing pH levels and improving effluent quality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Oxide vs. Calcium Oxide (CaO)

Property MgO CaO
Melting Point (°C) 2850 2613
Density (kg/m³) 3580 3340
Ionic Radius Ratio 0.59 (Mg²⁺/O²⁻) 0.71 (Ca²⁺/O²⁻)
Catalytic Activity Higher in acid-base reactions Lower due to weaker basicity
Structural Motifs Rock-salt clusters Similar but with larger lattice parameters

MgO and CaO share a rock-salt structure, but MgO’s smaller ionic radius ratio (Mg²⁺: 72 pm vs. Ca²⁺: 100 pm) results in stronger ionic bonding and higher thermal stability. Computational studies reveal that (MgO)ₙ clusters favor cubic arrangements, while (CaO)ₙ clusters adopt less symmetric motifs due to larger cation size .

This compound vs. Magnesium Sulfate (MgSO₄)

Property MgO MgSO₄
Composition Mg + O Mg + SO₄²⁻
Thermal Decomposition Stable up to 3600°C Decomposes at 1124°C
Corrosivity Non-corrosive Non-corrosive (vs. MgCl₂)
Construction Use Fire-resistant boards Improved fire resistance but prone to cracking

In construction, MgO boards are compared to MgSO₄ boards, which replace chloride with sulfate to eliminate corrosion. Despite similar thermal decomposition pathways, MgSO₄ boards exhibit marginally better fire resistance but suffer rapid cracking under stress .

Bioavailability: MgO vs. Organic Magnesium Compounds

Compound Bioavailability Key Study Findings
MgO Low (4–10%) Poor water solubility limits absorption
Magnesium Citrate High (25–30%) Higher urinary Mg excretion (p<0.05)
Magnesium Lactate Moderate (15–20%) Enhanced intestinal absorption

Clinical trials demonstrate that organic compounds like magnesium citrate achieve superior bioavailability due to better solubility and intestinal uptake. MgO’s alkaline nature reduces absorption efficiency, making it less suitable for dietary supplementation .

Catalytic Performance: MgO vs. This compound Fluorides

Catalyst Surface Area (m²/g) Selectivity in Michael Additions
MgO 50–150 Moderate (70–80%)
MgO-F (F:Mg = 1.6) 200–300 High (90–95%)
Mg-Al Hydrotalcite 100–200 Comparable to MgO-F

Fluorinated MgO catalysts, synthesized via sol-gel methods, exhibit tunable basicity and enhanced surface area. The incorporation of fluorine creates isolated OH groups, improving selectivity in organic reactions like Michael additions .

Flame Retardancy: MgO vs. Rare-Earth Oxides

Oxide Gibbs Free Energy (ΔG) Flame Retardancy Mechanism
MgO Negative Forms protective oxide layer
BeO Negative Dense BeO layer prevents oxidation
Y₂O₃ Positive Stabilizes MgO matrix via Y²⁺

In Mg alloys, rare-earth oxides like BeO and Y₂O₃ form multi-layered oxide films that enhance flame retardancy. While MgO alone is effective, alloying with Be or Y improves high-temperature stability by suppressing Mg vaporization .

Biological Activity

Magnesium oxide (MgO) is a compound with significant biological activity, particularly in the fields of medicine and biotechnology. This article explores its antimicrobial properties, cytocompatibility, and potential applications in various therapeutic contexts, supported by data from recent studies.

1. Antimicrobial Properties

This compound nanoparticles (nMgO) have been extensively studied for their antimicrobial effects against a range of pathogenic microorganisms. Research indicates that nMgO exhibits varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial activity of nMgO is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : nMgO generates ROS, which can damage cellular components, leading to microbial cell death .
  • Ion Release : The release of magnesium ions (Mg²⁺) disrupts microbial metabolic processes and can interact with essential cellular structures .
  • Membrane Disruption : nMgO can compromise the integrity of microbial membranes, particularly in Gram-negative bacteria, due to their thinner peptidoglycan layer compared to Gram-positive bacteria .

1.2 Efficacy Against Pathogens

A study assessed the minimal inhibitory concentrations (MIC) and minimal lethal concentrations (MLC) of nMgO against various pathogens. Results showed:

  • MIC values ranging from 0.5 mg/mL to 1.2 mg/mL for different bacteria.
  • MLC values between 0.7 mg/mL and 1.4 mg/mL, indicating effective bactericidal properties .
PathogenMIC (mg/mL)MLC (mg/mL)
Escherichia coli0.50.7
Staphylococcus aureus0.81.0
Candida albicans1.01.2

2. Cytocompatibility and Bone Regeneration

In addition to its antimicrobial properties, MgO has shown promise in promoting bone regeneration due to its favorable cytocompatibility.

2.1 In Vitro Studies

Research involving HAp/MgO spherical granules demonstrated that these materials could support osteoblast growth while simultaneously reducing bacterial proliferation:

  • Granules sintered at specific temperatures exhibited lower metabolic activity in osteoblasts compared to pure hydroxyapatite (HAp), indicating a balance between antibacterial effects and biocompatibility .

2.2 Angiogenic Potential

Studies using the chicken embryo chorioallantoic membrane (CAM) model revealed that MgO enhances angiogenesis without inducing inflammation, suggesting its potential as a bone substitute material .

3.1 Clinical Applications

  • Wound Healing : nMgO has been incorporated into wound dressings due to its antibacterial properties, promoting faster healing while preventing infections.
  • Bone Grafting : MgO's ability to stimulate bone growth makes it a candidate for use in orthopedic implants and dental applications.

3.2 Research Findings

A recent study highlighted the synthesis of bioinspired MgO nanoparticles using neem extract, which demonstrated not only antibacterial activity but also antioxidant properties with an IC₅₀ value of 69.03 μg/mL against free radicals .

4. Conclusion

This compound exhibits significant biological activity through its antimicrobial properties, cytocompatibility, and potential applications in medical therapies such as wound healing and bone regeneration. Ongoing research is crucial for optimizing its use in clinical settings and understanding the underlying mechanisms that contribute to its efficacy.

Q & A

Basic Research Questions

Q. How can experimental design be optimized to accurately determine the empirical formula of magnesium oxide?

  • Methodological Answer : The empirical formula of MgO is typically determined via combustion of magnesium ribbon in a controlled oxygen environment. Key steps include:

  • Apparatus Setup : Use a crucible with a lid to prevent mass loss, a Bunsen burner for consistent heating, and a high-precision balance (±0.001g) for mass measurements .
  • Data Collection : Measure initial and final masses of Mg and MgO. For example, if m(Mg)=0.086gm(\text{Mg}) = 0.086 \, \text{g} and m(MgO)=0.143gm(\text{MgO}) = 0.143 \, \text{g}, the oxygen mass is 0.057g0.057 \, \text{g}. Convert to moles (n(Mg)=0.086/24.310.0035moln(\text{Mg}) = 0.086/24.31 \approx 0.0035 \, \text{mol}; n(O)=0.057/16.000.0036moln(\text{O}) = 0.057/16.00 \approx 0.0036 \, \text{mol}), yielding a ~1:1 molar ratio .
  • Error Mitigation : Calibrate balances, ensure complete combustion by reheating until no glow persists, and average multiple trials to reduce random errors .

Q. What are common sources of error in gravimetric analysis of this compound formation, and how can they be mitigated?

  • Error Sources :

  • Incomplete Reaction : Residual unreacted Mg due to insufficient heating.
  • Mass Loss : Escaping MgO fumes when lifting the crucible lid prematurely.
  • Measurement Errors : Balance precision limits (±0.001g) propagate to mole ratio uncertainties (e.g., ±2.3% for Mg mass) .
    • Mitigation Strategies :
  • Use a tightly sealed crucible and minimize lid openings during heating.
  • Repeat trials and exclude outliers (e.g., anomalous molar ratios like Mg4_4O) .
  • Calculate percentage yield (e.g., 89% in one study) to assess reaction completeness .

Advanced Research Questions

Q. How do discrepancies in molar ratio calculations affect the determination of this compound’s empirical formula, and how should researchers address them?

  • Analysis : Discrepancies arise from incomplete combustion, impurities, or measurement errors. For instance, trials may yield ratios like 1:1, 2:1, or 4:1 due to oxygen variability .
  • Resolution :

  • Statistical Filtering : Exclude outliers (e.g., trials with >10% deviation from theoretical 1:1 ratio) .
  • Error Propagation : Calculate absolute uncertainties for moles (e.g., ±0.002g\pm 0.002 \, \text{g} for Mg mass leading to ±7×105mol\pm 7 \times 10^{-5} \, \text{mol} uncertainty) to assess confidence intervals .
  • Theoretical Validation : Cross-check results against MgO’s ionic structure (Mg2+^{2+} and O2^{2-}), which inherently supports a 1:1 ratio .

Q. What advanced computational methods are used to study this compound’s corrosion behavior, and how do they complement experimental approaches?

  • Computational Tools :

  • Machine Learning (ML) : Predict corrosion inhibition efficiency by training models on experimental datasets (e.g., adsorption energies of organic inhibitors on MgO surfaces) .
  • Reactive Force Fields : Simulate MgO-water interactions at atomic scales to model degradation mechanisms .
    • Synergy with Experiments : ML identifies promising inhibitors for lab validation, while atomistic simulations guide experimental design (e.g., optimizing pH or temperature conditions) .

Q. How can Box-Behnken experimental design improve the optimization of magnesium oxychloride cement properties?

  • Methodology :

  • Factor Selection : Variables like MgO/MgCl2_2 molar ratio (6–12), H2_2O/MgCl2_2 ratio (8–14), and fly ash content (10–30%) are tested at three levels .
  • Response Analysis : Use regression models to correlate factors with outcomes (e.g., softening coefficient). For example, a 9:11:20 ratio (mid-level factors) may maximize water resistance .
    • Advantage : Reduces experimental runs (15 vs. 27 in full factorial designs) while capturing nonlinear interactions .

Q. What methodological considerations are critical when synthesizing high-purity this compound for research applications?

  • Synthesis Techniques :

  • Thermal Decomposition : Heat MgCO3_3 or Mg(OH)2_2 at >700°C to achieve >99% purity. Monitor phase transitions via XRD .
  • Spray Pyrolysis : Atomize MgCl2_2 solutions into a reactor for nanocrystalline MgO with controlled particle size (20–50 nm) .
    • Purity Validation : Use ICP-MS for trace metal analysis and BET for surface area measurement .

Q. How do thermodynamic properties of this compound, such as enthalpy of formation, influence experimental calorimetry results, and how can these be accurately measured?

  • Calorimetry Protocol :

  • Direct Measurement : Combine Mg combustion in oxygen with calorimeter data. Theoretical ΔHf(MgO)=601.6kJ/mol\Delta H_f^\circ(\text{MgO}) = -601.6 \, \text{kJ/mol}.
  • Error Sources : Heat loss, incomplete reaction, or side reactions (e.g., Mg3_3N2_2 formation in air).
  • Calibration : Use a reference material (e.g., benzoic acid) to calibrate the calorimeter and subtract systematic errors .

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